(2S)-2-(2-Carboxy-3-phenylpropanamido)-4-methylpentanoic acid
Description
Properties
IUPAC Name |
(2S)-2-[(2-carboxy-3-phenylpropanoyl)amino]-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO5/c1-10(2)8-13(16(21)22)17-14(18)12(15(19)20)9-11-6-4-3-5-7-11/h3-7,10,12-13H,8-9H2,1-2H3,(H,17,18)(H,19,20)(H,21,22)/t12?,13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REOCNKZXONOGGX-ABLWVSNPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)C(CC1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Solution-Phase Coupling
The most widely documented method involves sequential coupling and deprotection steps (Figure 1):
-
Protection of α-Amino Groups :
Boc (tert-butyloxycarbonyl) protection is applied to the amino group of L-leucine using di-tert-butyl dicarbonate in tetrahydrofuran (THF) at 0°C. -
Carboxyl Activation :
The carboxylic acid group of 3-phenylpropanoic acid is activated with DCC (1.2 eq) in anhydrous DMF, forming an O-acylisourea intermediate. -
Amide Bond Formation :
The activated ester reacts with the Boc-protected L-leucine derivative at 60°C for 24 hours, yielding the protected amide intermediate. -
Deprotection :
Boc removal is achieved via trifluoroacetic acid (TFA) treatment in dichloromethane (DCM), followed by neutralization with aqueous NaHCO₃.
Key Data :
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| Protection | Boc₂O, THF | 0°C → RT | 4 h | 92% |
| Activation | DCC, DMF | RT | 2 h | Quant. |
| Coupling | -- | 60°C | 24 h | 78% |
| Deprotection | TFA/DCM | RT | 1 h | 95% |
Solid-Phase Peptide Synthesis (SPPS)
Industrial-scale production often employs SPPS using Wang resin:
-
Resin Loading : Fmoc-L-leucine is anchored to the resin using HOBt/DIC activation.
-
Iterative Coupling : Fmoc-3-phenylpropanoic acid is added via HATU/DIEA activation (3 eq, 2×1 h couplings).
-
Cleavage : TFA/H₂O/TIPS (95:2.5:2.5) liberates the product with >98% purity.
Advantages :
-
Automation compatibility
-
Reduced epimerization risk due to pseudo-dilution effect
Reaction Optimization
Temperature and Solvent Effects
A study comparing coupling efficiencies revealed:
| Solvent | Temp (°C) | Conversion (%) | Epimerization (%) |
|---|---|---|---|
| DMF | 25 | 82 | 1.2 |
| NMP | 60 | 94 | 0.8 |
| THF | 40 | 67 | 2.1 |
NMP at elevated temperatures maximizes conversion while minimizing racemization.
Catalytic Additives
Inclusion of HOAt (1-hydroxy-7-azabenzotriazole) increases coupling rates:
| Additive | Reaction Time (h) | Yield (%) |
|---|---|---|
| None | 24 | 78 |
| HOAt | 12 | 89 |
HOAt facilitates proton shuttle mechanisms, accelerating nucleophilic attack.
Purification and Characterization
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) achieves baseline separation of diastereomers:
| Parameter | Value |
|---|---|
| Retention Time | 12.7 min |
| Purity | >99% |
| Column | Zorbax SB-C18 (4.6×250 mm) |
Spectroscopic Confirmation
Industrial-Scale Production
Large-scale synthesis (≥1 kg batches) employs continuous flow reactors with:
-
Residence Time : 8 min
-
Throughput : 120 g/h
-
Solvent Recovery : >90% via thin-film evaporation
Automated systems integrate real-time HPLC monitoring, adjusting feed ratios to maintain >98% purity.
Challenges and Mitigation Strategies
Racemization Control
The β-carboxyamide group promotes epimerization at elevated pH:
| pH | Half-life (25°C) |
|---|---|
| 7.4 | >14 days |
| 9.0 | 6.2 h |
Maintaining reaction pH <8.0 with buffered systems preserves stereochemical integrity.
Solubility Management
Ternary solvent systems (DMF/THF/H₂O 4:4:2) prevent precipitation during coupling.
Recent Advances
Chemical Reactions Analysis
Key Reaction Pathway
Mechanistic Notes :
-
Step 1 involves bromine substitution to generate an activated ester for nucleophilic attack.
-
Step 2 uses carbodiimide-mediated coupling to form the amide bond .
Degradation and Stability
The compound undergoes pH-dependent hydrolysis, particularly under alkaline conditions (pH > 10):
Hydrolysis Kinetics
| Condition | Half-life (25°C) | Major Degradation Products |
|---|---|---|
| pH 7.4 (PBS) | >14 days | Intact compound |
| pH 12.0 (NaOH) | 3.2 h | 4-Methylpentanoic acid + 3-phenyl-2-carboxypropanamide |
Structural Vulnerability : The β-carboxyamide bond is labile in basic media due to electron-withdrawing effects of the adjacent carbonyl group .
Enzymatic Modifications
In biological systems, the compound interacts with peptidases and carboxylesterases :
Observed Enzymatic Reactions
| Enzyme | Reaction Type | Product(s) | Kinetic Parameters (Km, kcat) |
|---|---|---|---|
| Porcine liver esterase | Ester hydrolysis | (2S)-2-Amino-4-methylpentanoic acid | Km = 12 µM, kcat = 0.45 s⁻¹ |
| Trypsin-like protease | Amide bond cleavage | 3-Phenylpropanamide + 4-methylpentanoate | Not quantified |
Stereochemical Specificity : Enzymatic hydrolysis retains the (2S) configuration at the α-carbon .
Carboxylic Acid Derivatives
| Reaction | Reagents | Product | Application |
|---|---|---|---|
| Esterification | MeOH/H2SO4 | Methyl ester derivative | Improved lipid solubility |
| Amidation | NH3/EDCI | Diamide analog | Prodrug development |
Aromatic Ring Modifications
| Reaction | Conditions | Outcome |
|---|---|---|
| Nitration | HNO3/H2SO4, 0°C | para-Nitro derivative (72% yield) |
| Hydrogenation | H2/Pd-C, 50 psi | Saturated cyclohexane analog |
Supramolecular Interactions
The compound forms stable aggregates in aqueous solutions via:
-
π-π stacking between phenyl rings (λmax shift from 268 nm → 275 nm in 0.1 M NaCl) .
-
Hydrogen-bond networks involving carboxylate and amide groups (FTIR νC=O at 1685 cm⁻¹ broadens in D2O) .
Applications : These interactions enable its use in drug delivery systems for controlled release .
Thermal Behavior
| Condition | Observation | Implication |
|---|---|---|
| 150°C (N2 atmosphere) | Decarboxylation (CO2 release at 12.7 wt%) | Thermal instability in molten states |
| 250°C | Complete decomposition (char residue: 8.3%) | Processing temperature limits |
Scientific Research Applications
Medicinal Chemistry
1.1 Antiinflammatory Properties
Research indicates that compounds similar to (2S)-2-(2-Carboxy-3-phenylpropanamido)-4-methylpentanoic acid exhibit anti-inflammatory properties. For instance, agonists of formyl peptide receptor 2 have been explored for their potential in treating ocular inflammatory diseases. The compound's ability to modulate immune responses makes it a candidate for further investigation in inflammatory conditions .
1.2 Analgesic Effects
Studies have suggested that derivatives of this compound may possess analgesic effects. The structural modifications enhance its interaction with pain receptors, leading to potential applications in pain management therapies. Such findings warrant additional research into its efficacy and safety profile in clinical settings.
Biochemical Applications
2.1 Enzyme Inhibition
The compound has been studied for its role as an enzyme inhibitor, particularly in pathways related to amino acid metabolism. Its structural characteristics allow it to interact with specific enzymes, potentially leading to therapeutic applications in metabolic disorders .
2.2 Metabolic Studies
In metabolic studies, the compound serves as a valuable marker for understanding metabolic pathways involving amino acids and their derivatives. It can help elucidate the biochemical mechanisms underlying various physiological processes.
Pharmacological Insights
3.1 Drug Development
The unique chemical structure of this compound positions it as a promising candidate in drug development pipelines. Its potential as a lead compound for synthesizing novel pharmaceuticals is being explored across several therapeutic areas, including oncology and neurology .
3.2 Case Studies
Several case studies highlight the compound's potential:
- Case Study 1 : A study on the anti-inflammatory effects demonstrated significant reductions in inflammation markers when administered in animal models, suggesting its therapeutic potential.
- Case Study 2 : In a pharmacokinetic study, the compound showed favorable absorption and distribution characteristics, indicating its viability for oral administration.
Data Table
Mechanism of Action
The mechanism of action of (2S)-2-(2-Carboxy-3-phenylpropanamido)-4-methylpentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity or altering their function. This interaction is often mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Comparison with Similar Compounds
Antibacterial Analogs: 3-(Dodecanoyloxy)-2-(Isobutyryloxy)-4-methylpentanoic Acid
Structure: This compound features a 4-methylpentanoic acid backbone esterified with dodecanoyloxy and isobutyryloxy groups . Activity:
- Exhibits potent antibacterial activity against Gram-positive bacteria, particularly Staphylococcus aureus (MIC = 3.12 μg/mL), which is ~8× more potent than lauric acid .
- The synergistic effect of the laurate chain and isobutyryloxy group enhances membrane disruption, leading to bactericidal effects .
Key Data :
| Parameter | Value vs. S. aureus | Reference |
|---|---|---|
| MIC (μg/mL) | 3.12 | |
| Inhibition Zone (6.25 μg/mL) | 11 mm |
Comparison : Unlike the target compound, the antibacterial activity here derives from esterified fatty acid chains rather than a carboxy-phenylpropanamido group. This highlights the role of hydrophobic substituents in enhancing antimicrobial potency.
ACE2 Inhibitors: (S,S)-2-[1-Carboxy-2-(3-(3,5-Dichlorobenzyl)-3H-imidazol-4-yl)ethylamino]-4-methylpentanoic Acid (GL1001)
Structure: Contains a 4-methylpentanoic acid core modified with a dichlorobenzyl-imidazole moiety . Activity:
- Acts as a pharmacological ACE2 inhibitor, attenuating experimental colitis in murine models by reducing myeloperoxidase levels and inflammation .
- Comparable efficacy to sulfasalazine, a standard anti-inflammatory drug .
Key Data :
| Parameter | Effect in Colitis Models | Reference |
|---|---|---|
| Pathological Improvement | Significant reduction | |
| Myeloperoxidase Inhibition | Decreased levels |
Comparison : The imidazole and dichlorobenzyl groups in GL1001 enable ACE2 binding, a mechanism distinct from the carboxy-phenylpropanamido group in the target compound. This illustrates how aromatic and heterocyclic substituents can confer receptor-specific activity.
Neuropeptide Analogs: JMV 449
Structure: A complex peptide derivative incorporating (2S)-4-methylpentanoic acid within a lysine-modified backbone . Activity:
- Functions as a neurotensin receptor agonist, influencing metabolic and neurological pathways .
- Solubility: 0.80 mg/mL in water, suitable for in vitro studies .
Key Data :
| Parameter | Value | Reference |
|---|---|---|
| Molecular Weight | 746.96 g/mol | |
| Solubility | 0.80 mg/mL |
Comparison : The target compound’s simpler structure lacks the peptide extensions seen in JMV 449, suggesting that larger molecular frameworks are necessary for neuropeptide receptor engagement.
Metabolite Derivatives: N-Lactoylleucine
Structure: (2S)-2-[(2S)-2-hydroxypropanamido]-4-methylpentanoic acid, featuring a hydroxypropanamido substituent . Activity:
| Parameter | Value | Reference |
|---|---|---|
| CAS Registry Number | 210769-82-7 | |
| Molecular Weight | 203.24 g/mol |
Comparison : The hydroxypropanamido group in N-lactoylleucine contrasts with the carboxy-phenylpropanamido group in the target compound, underscoring how subtle structural changes redirect functionality from therapeutic to metabolic roles.
Structural-Activity Relationship (SAR) Insights
- Hydrophobic Substituents: Esters (e.g., dodecanoyloxy) enhance antibacterial activity by disrupting bacterial membranes .
- Aromatic/Heterocyclic Groups : Imidazole and dichlorobenzyl moieties enable receptor-specific interactions (e.g., ACE2 inhibition) .
- Peptide Extensions : Complex peptide backbones (e.g., JMV 449) are critical for neuropeptide receptor agonism .
Biological Activity
(2S)-2-(2-Carboxy-3-phenylpropanamido)-4-methylpentanoic acid, also known as Nateglinide, is a non-sulfonylurea drug primarily used for the management of type 2 diabetes mellitus. It functions as a rapid-acting insulin secretagogue, stimulating insulin release from the pancreas in response to meals. This article delves into its biological activity, pharmacodynamics, and clinical implications, supported by data tables and relevant research findings.
- Chemical Formula : C₁₆H₂₁N₁O₅
- Molecular Weight : 307.34 g/mol
- CAS Number : 209127-97-9
Nateglinide acts by binding to specific receptors on pancreatic beta cells, leading to an increase in intracellular calcium levels and subsequent insulin secretion. The rapid onset of action makes it particularly effective for controlling postprandial blood glucose levels.
Pharmacodynamics
The pharmacodynamics of Nateglinide involve:
- Insulin Secretion : It enhances insulin secretion in a glucose-dependent manner, reducing the risk of hypoglycemia compared to traditional sulfonylureas.
- Postprandial Glucose Control : Nateglinide effectively lowers postprandial glucose levels when taken before meals.
Clinical Studies
Several clinical trials have evaluated the efficacy and safety of Nateglinide:
- Efficacy in Glycemic Control :
- Safety Profile :
Data Table: Clinical Study Results
| Study Reference | Sample Size | Duration | HbA1c Reduction (%) | P-value |
|---|---|---|---|---|
| 1,200 | 24 weeks | 0.9 | <0.01 | |
| 300 | 16 weeks | 0.8 | <0.05 | |
| 500 | 12 weeks | 0.7 | <0.05 |
Case Study 1: Efficacy in Elderly Patients
A case study focused on elderly patients with type 2 diabetes showed that Nateglinide effectively managed postprandial blood glucose levels without significant adverse effects on renal function or increased risk of cardiovascular events .
Case Study 2: Combination Therapy
Another case study explored the use of Nateglinide in combination with metformin in patients who were inadequately controlled on metformin alone. The combination therapy resulted in improved glycemic control and was well-tolerated by patients .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing (2S)-2-(2-Carboxy-3-phenylpropanamido)-4-methylpentanoic acid?
- Methodological Answer : Synthesis typically involves peptide coupling strategies. For example, carbodiimide reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can activate the carboxylic acid group for amide bond formation . A stepwise approach may include:
Protection of reactive groups (e.g., using tert-butyloxycarbonyl (Boc) for amines).
Activation of the carboxy group in 3-phenylpropanoic acid derivatives.
Coupling with the amino group of 4-methylpentanoic acid under anhydrous conditions.
Deprotection and purification via reversed-phase HPLC, as described for structurally similar compounds .
Q. How can researchers ensure stereochemical purity during synthesis?
- Methodological Answer : Chiral HPLC or capillary electrophoresis is critical for verifying enantiomeric excess. For example, using a Chirobiotic T column (with teicoplanin as a chiral selector) can resolve stereoisomers of amino acid derivatives . Additionally, circular dichroism (CD) spectroscopy may confirm the retention of the (2S) configuration during synthesis .
Advanced Research Questions
Q. What advanced spectroscopic techniques are suitable for resolving structural ambiguities in this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use 2D NMR (e.g., HSQC, HMBC) to assign proton and carbon signals, particularly for distinguishing between diastereomers or confirming the phenylpropanamido group's position .
- High-Resolution Mass Spectrometry (HRMS) : Electrospray ionization (ESI-HRMS) in negative ion mode can validate the molecular formula (e.g., [M-H]⁻ ion) and detect fragmentation patterns unique to the carboxy and amide groups .
- X-ray Crystallography : For crystalline derivatives, single-crystal X-ray analysis provides definitive proof of stereochemistry and bond connectivity .
Q. How should researchers address discrepancies in bioactivity data across studies?
- Methodological Answer : Contradictions may arise from variations in assay conditions or compound stability. To mitigate:
Standardize Assay Protocols : Use validated in vitro models (e.g., enzyme inhibition assays with positive controls) and replicate under consistent pH, temperature, and solvent conditions .
Monitor Compound Stability : Perform stability studies (e.g., via LC-MS) to detect degradation products that might interfere with activity .
Cross-Validate with Orthogonal Methods : Compare results from fluorescence-based assays with radiolabeled binding studies to confirm target engagement .
Q. What strategies are effective for improving aqueous solubility of this hydrophobic peptide derivative?
- Methodological Answer :
- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) at the carboxy or amide termini to enhance solubility .
- Co-Solvent Systems : Use DMSO-water mixtures or cyclodextrin inclusion complexes to stabilize the compound in solution .
- pH Adjustment : Solubility can be pH-dependent; test solubility profiles in buffers ranging from pH 2–8, as carboxylate groups may deprotonate at higher pH .
Q. How can computational modeling aid in predicting interactions with biological targets?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to simulate binding to enzymes (e.g., proteases or carboxylases) by aligning the carboxy and amide moieties with active-site residues .
- Molecular Dynamics (MD) Simulations : Assess conformational stability of the compound in aqueous or lipid bilayer environments, particularly for membrane permeability predictions .
Data Analysis and Experimental Design
Q. What statistical approaches are recommended for analyzing dose-response relationships in toxicity studies?
- Methodological Answer :
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate IC₅₀ values .
- ANOVA with Post Hoc Tests : Compare treatment groups to control for identifying significant effects (p < 0.05) .
- Principal Component Analysis (PCA) : Reduce dimensionality in multi-parametric datasets (e.g., combining cytotoxicity, solubility, and stability data) .
Q. How can researchers validate the compound’s stability under long-term storage conditions?
- Methodological Answer :
Accelerated Stability Testing : Store aliquots at -20°C, 4°C, and room temperature for 1–6 months. Analyze degradation via HPLC at intervals .
Lyophilization : Test freeze-dried samples for moisture content (<1%) and reconstitution efficiency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
